molecular formula C6H12O2 B3327646 tert-Butyl-d9 acetate CAS No. 358731-03-0

tert-Butyl-d9 acetate

Cat. No. B3327646
CAS RN: 358731-03-0
M. Wt: 125.21 g/mol
InChI Key: WMOVHXAZOJBABW-WVZRYRIDSA-N
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Description

Tert-Butyl-d9 acetate is a compound with the empirical formula C6D9H3O2 . It has a molecular weight of 125.21 g/mol . It is typically used in the laboratory as a reference standard .


Synthesis Analysis

The synthesis of tert-butyl acetate involves an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . The conversion of acetic acid strongly depends on the Brönsted acidity, while the selectivity of tert-butyl acetate was linearly correlated with the ratio of Brönsted and Lewis acid amounts .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H12O2 . The InChI representation is InChI=1S/C6H12O2/c1-5(7)8-6(2,3)4/h1-4H3/i2D3,3D3,4D3 .


Chemical Reactions Analysis

Tert-butyl acetate is involved in various chemical reactions. For instance, it can be used to convert aromatic nitriles to the corresponding N-tert-butylamides catalyzed by sulfuric acid .


Physical And Chemical Properties Analysis

This compound is a liquid with a density of 0.931 .

Scientific Research Applications

1. Catalysis and Organic Synthesis

Iuchi, Obora, and Ishii (2010) explored the use of tert-butyl acetate in organic synthesis, specifically in the iridium-catalyzed alpha-alkylation of acetates with primary alcohols and diols. This method provides a direct route to carboxylates, important raw materials in organic and industrial chemistry (Iuchi, Obora, & Ishii, 2010).

2. Analytical Chemistry

Church et al. (1997) described an analytical method involving gas chromatography and mass spectrometry (GC/MS) for detecting alkyl ether compounds like methyl tert-butyl ether and its degradation products, including tert-butyl acetate, in water at sub-ppb concentrations (Church et al., 1997).

3. Spectroscopy and Molecular Studies

Gambogi et al. (1993) investigated the effect of deuteration on the rate of intramolecular vibrational energy relaxation, using tert-butylacetylene-d9 as a subject. Their findings suggest that deuteration of methyl rotors leads to an increased rate of energy relaxation (Gambogi et al., 1993).

4. Environmental Studies

Stefan, Mack, and Bolton (2000) studied the degradation pathways of methyl tert-butyl ether (MTBE) during the UV/H2O2 process, noting the generation of tert-butyl acetate as a primary byproduct. This research aids in understanding the environmental impact and degradation processes of gasoline additives (Stefan, Mack, & Bolton, 2000).

5. Polymer Science

Allen and Bevington (1961) conducted a tracer study using di-tert. butyl peroxide as an initiator for polymerization. Their research involved analyzing polymers for fragments derived from the peroxide, providing insights into the mechanisms of polymerization (Allen & Bevington, 1961).

Mechanism of Action

The irritative effects of tert-butyl acetate may be caused by the acetic acid formed during hydrolysis .

Safety and Hazards

Tert-Butyl-d9 acetate vapors may form explosive mixtures with air. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(7)8-6(2,3)4/h1-4H3/i2D3,3D3,4D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOVHXAZOJBABW-WVZRYRIDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101223385
Record name 2-Propan-1,1,1,3,3,3-d6-ol, 2-(methyl-d3)-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

358731-03-0
Record name 2-Propan-1,1,1,3,3,3-d6-ol, 2-(methyl-d3)-, acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358731-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propan-1,1,1,3,3,3-d6-ol, 2-(methyl-d3)-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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